molecular formula C13H12O3 B14636795 (-)-2-(1-Naphthyloxy)propionic acid CAS No. 57128-29-7

(-)-2-(1-Naphthyloxy)propionic acid

Cat. No.: B14636795
CAS No.: 57128-29-7
M. Wt: 216.23 g/mol
InChI Key: KTAVXDDWEGVLRN-SECBINFHSA-N
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Description

(-)-2-(1-Naphthyloxy)propionic acid: is an organic compound that belongs to the class of naphthyl ethers It is characterized by the presence of a naphthalene ring attached to a propionic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-(1-Naphthyloxy)propionic acid typically involves the reaction of 1-naphthol with a suitable propionic acid derivative under specific conditions. One common method is the esterification of 1-naphthol with propionic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-2-(1-Naphthyloxy)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Nitro-naphthyl or halo-naphthyl derivatives

Scientific Research Applications

Chemistry: (-)-2-(1-Naphthyloxy)propionic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential use in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (-)-2-(1-Naphthyloxy)propionic acid involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the propionic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(1-Naphthyloxy)acetic acid
  • 2-(2-Naphthyloxy)propionic acid
  • 2-(1-Naphthyloxy)butanoic acid

Comparison: Compared to its analogs, (-)-2-(1-Naphthyloxy)propionic acid exhibits unique properties due to the specific positioning of the naphthalene ring and the propionic acid moiety. This unique structure influences its reactivity and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

57128-29-7

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(2R)-2-naphthalen-1-yloxypropanoic acid

InChI

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15)/t9-/m1/s1

InChI Key

KTAVXDDWEGVLRN-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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